2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl-
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Overview
Description
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is a complex organic compound with a unique structure that combines a naphthalene ring with a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-methoxy-2-naphthol with 2,2-dimethylchroman-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve advanced techniques such as column chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in the context of various diseases. It may have anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the 6-methoxynaphthalene moiety but differs in its overall structure and functional groups.
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: Another compound with a 6-methoxynaphthalene core, but with different substituents and a different overall structure.
Uniqueness
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is unique due to its combination of a naphthalene ring with a benzopyran moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
62550-58-7 |
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Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C22H20O3/c1-22(2)13-20(19-9-7-17(23)12-21(19)25-22)16-5-4-15-11-18(24-3)8-6-14(15)10-16/h4-13,23H,1-3H3 |
InChI Key |
JKHCQUMNIXEDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
Origin of Product |
United States |
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